1H-Indole, 6-fluoro-2-methyl-4-nitro-

Description

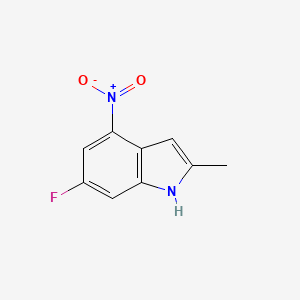

1H-Indole, 6-fluoro-2-methyl-4-nitro- is a substituted indole derivative characterized by a fluorine atom at position 6, a methyl group at position 2, and a nitro group at position 4. Its molecular formula is C₉H₆FN₃O₂, with a molecular weight of 207.16 g/mol. For example, 6-fluoro-4-nitroindole (CAS 1000340-83-9) shares the 6-fluoro and 4-nitro substituents and is utilized in drug discovery workflows . The addition of a methyl group at position 2 in the target compound may enhance steric effects or modulate electronic properties, influencing reactivity and binding interactions in biological systems .

Properties

IUPAC Name |

6-fluoro-2-methyl-4-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-5-2-7-8(11-5)3-6(10)4-9(7)12(13)14/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCBHOTVDFLMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288488 | |

| Record name | 1H-Indole, 6-fluoro-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260383-00-3 | |

| Record name | 1H-Indole, 6-fluoro-2-methyl-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260383-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 6-fluoro-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Indole, 6-fluoro-2-methyl-4-nitro- can be achieved through various methods. Common synthetic routes for indole derivatives include:

Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

Bartoli Indole Synthesis: This method involves the reaction of nitroaromatics with vinyl Grignard reagents.

Modern Methods: These include transition metal-catalyzed reactions, reductive cyclization reactions, and the use of N-heterocyclic carbenes.

Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1H-Indole, 6-fluoro-2-methyl-4-nitro- undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole, 6-fluoro-2-methyl-4-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 6-fluoro-2-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to receptors or enzymes, modulating their activity . For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

6-Fluoro-4-nitroindole (CAS 1000340-83-9)

- Molecular Formula : C₈H₅FN₂O₂

- Molecular Weight : 180.14 g/mol

- Key Differences: Lacks the 2-methyl group present in the target compound. Nitro groups at position 4 are strong electron-withdrawing groups, directing further substitutions to meta positions .

5-Fluoro-1H-indole-2-carboxamide Derivatives ()

- Example : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Molecular Formula : C₂₂H₁₆FN₂O₂

- Key Differences : Fluorine at position 5 instead of 6 alters electronic distribution. The carboxamide group at position 2 introduces hydrogen-bonding capability, contrasting with the methyl group in the target compound. Such derivatives exhibit melting points >230°C and moderate synthetic yields (37.5%–10%), suggesting that substituent position impacts both physical properties and reaction efficiency .

6-Chloro-4-fluoro-1H-indole (CAS 885520-88-7)

- Molecular Formula : C₈H₅ClFN

- Molecular Weight : 169.58 g/mol

- Key Differences: Chlorine at position 6 instead of nitro and fluorine at position 4. Chlorine’s electron-withdrawing nature is less pronounced than nitro, which may reduce electrophilic substitution barriers. This compound is prioritized in pharmaceutical intermediate production due to high purity (≥99%) and stability .

Functional Group Variations and Reactivity

5-Fluoro-3-triazole-indole ()

- Example : 5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole

- Synthesis: Utilizes click chemistry (CuI-catalyzed azide-alkyne cycloaddition), differing from nitro group introduction via nitration. Reported yield (22%) highlights challenges in complex substituent integration .

6-Nitro-3-tetrahydropyridinyl-indole ()

- Molecular Formula : C₁₃H₁₃N₃O₂

- Molecular Weight : 243.26 g/mol

- Key Differences : Nitro at position 6 vs. 4 in the target compound. The tetrahydropyridinyl group at position 3 introduces basicity, contrasting with the apolar methyl group at position 2. Such structural differences significantly alter solubility and bioavailability profiles .

Physical and Spectral Properties

*Estimated based on analogous nitroindole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.